molecular formula C11H8BrNO3 B7959422 4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester

4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester

Cat. No.: B7959422
M. Wt: 282.09 g/mol
InChI Key: VFCUIWRNBWTFEA-UHFFFAOYSA-N
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Description

4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H8BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester typically involves the bromination of 4-hydroxyquinoline-3-carboxylic acid, followed by esterification. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 8-position of the quinoline ring. The resulting 4-hydroxy-8-bromoquinoline-3-carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 4-Hydroxy-8-bromoquinoline-3-carboxylic acid.

    Reduction: 4-Hydroxy-8-bromoquinoline-3-methanol.

Scientific Research Applications

4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but lacks the methyl ester group.

    4-Hydroxyquinoline-3-carboxylic acid: Lacks both the bromine atom and the methyl ester group.

    8-Hydroxyquinoline: Lacks the carboxylic acid and methyl ester groups.

Uniqueness

4-Hydroxy-8-bromoquinoline-3-carboxylic acid methyl ester is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

methyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)7-5-13-9-6(10(7)14)3-2-4-8(9)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCUIWRNBWTFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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